molecular formula C16H25NO2 B2543455 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol CAS No. 1803600-17-0

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol

Cat. No.: B2543455
CAS No.: 1803600-17-0
M. Wt: 263.381
InChI Key: YPSZPHVKLRDAEC-UHFFFAOYSA-N
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Description

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.37 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and phenyl group, an amino group, and a propane-1,2-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions starting from benzene derivatives. The methyl and phenyl groups are introduced via Friedel-Crafts alkylation.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexyl derivative.

    Attachment of Propane-1,2-diol: The final step involves the reaction of the amine with an epoxide or a diol derivative to form the propane-1,2-diol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
  • 3-[(3-Methyl-5-phenylcyclohexyl)amino]ethane-1,2-diol
  • 3-[(3-Methyl-5-phenylcyclohexyl)amino]butane-1,2-diol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propane-1,2-diol moiety, in particular, influences its solubility, reactivity, and interaction with molecular targets.

Biological Activity

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol, also known as a derivative of phenylcyclohexylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H25N1O2
  • Molecular Weight : 263.38 g/mol

The compound features a cyclohexyl ring substituted with a methyl and phenyl group, linked to an amino group and a propane-1,2-diol moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Receptor Interaction : The compound may act as an antagonist or modulator at various neurotransmitter receptors, particularly those involved in pain and mood regulation.
  • Enzymatic Inhibition : It has shown potential in inhibiting enzymes related to inflammatory pathways, which could make it useful in treating conditions like arthritis or other inflammatory diseases.
  • Cellular Uptake : Studies suggest that the compound can influence cellular uptake mechanisms, potentially affecting drug delivery systems.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntinociceptiveReduced pain response in animal models
Anti-inflammatoryDecreased markers of inflammation in vitro
NeuroprotectiveProtection against neurotoxic agents in cell cultures

Case Study 1: Antinociceptive Effects

A study conducted on mice evaluated the antinociceptive effects of the compound using the hot plate test. Results indicated a significant reduction in pain response compared to control groups, suggesting potential use in pain management therapies.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent.

Case Study 3: Neuroprotective Effects

Research on neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and preserved mitochondrial function. This suggests potential applications in neurodegenerative disease treatments.

Properties

IUPAC Name

3-[(3-methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-7-14(13-5-3-2-4-6-13)9-15(8-12)17-10-16(19)11-18/h2-6,12,14-19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSZPHVKLRDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)NCC(CO)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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